N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide
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Overview
Description
N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide is a compound that features both imidazole and pyrrole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The imidazole ring, in particular, is a common motif in many biologically active molecules, including histidine and histamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide typically involves the formation of the imidazole and pyrrole rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Both the imidazole and pyrrole rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation and reducing agents like sodium borohydride for reduction . Substitution reactions often involve halogenated compounds and catalysts to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield various reduced derivatives .
Scientific Research Applications
N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic uses, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s structure allows it to bind to specific sites on proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: A bactericidal agent with an imidazole structure.
Uniqueness
N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide is unique due to its combination of imidazole and pyrrole rings, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C18H18N4O2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[3-(1-methylimidazole-2-carbonyl)phenyl]-3-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C18H18N4O2/c1-21-12-8-19-18(21)17(24)14-5-4-6-15(13-14)20-16(23)7-11-22-9-2-3-10-22/h2-6,8-10,12-13H,7,11H2,1H3,(H,20,23) |
InChI Key |
CUAXVFDNJKFTCT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=CC(=CC=C2)NC(=O)CCN3C=CC=C3 |
Origin of Product |
United States |
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